S. aureus MurD Enzyme Inhibition: Class-Level Evidence from Phenoxyacetohydrazide Scaffold
The phenoxyacetohydrazide scaffold, which constitutes the core of the target compound, has demonstrated validated MurD enzyme inhibition in S. aureus. In the series reported by Jupudi et al. (2021), compound 4k—a phenoxyacetohydrazide derivative bearing a 2-chloro-5-sulfonylbenzoic acid substituent—exhibited an IC₅₀ of 35.80 µM against S. aureus MurD, while the unadorned phenoxyacetohydrazide core (compound 4a) showed antibacterial MIC of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against methicillin-resistant S. aureus ATCC 43300 [1]. The target compound, featuring a benzylidene rather than benzoyl/sulfonyl capping group, represents a structurally distinct entry point into this validated target space. Its unsubstituted benzylidene terminus provides a lower-molecular-weight scaffold (284.31 g/mol) compared to the benzohydrazide analogs in the MurD series (MW range 300–450 g/mol), potentially offering advantages in ligand efficiency optimization campaigns [2].
| Evidence Dimension | MurD enzyme inhibition (IC₅₀) and antibacterial activity (MIC) |
|---|---|
| Target Compound Data | No direct MurD IC₅₀ or MIC data available for CAS 301159-08-0. Scaffold-class reference: phenoxyacetohydrazide core (compound 4a) MIC = 64 µg/mL (S. aureus NCIM 5022), 128 µg/mL (MRSA ATCC 43300) [1]. |
| Comparator Or Baseline | Compound 4k (phenoxyacetohydrazide series): MurD IC₅₀ = 35.80 µM. Indomethacin (LOX inhibition standard): used as positive control in related alkoxybenzylidene acetohydrazide LOX studies [REFS-1, REFS-3]. |
| Quantified Difference | Not calculable for target compound; scaffold-class MIC values represent baseline activity level for the chemotype. |
| Conditions | In vitro antibacterial assay (broth microdilution) against S. aureus NCIM 5022 and MRSA ATCC 43300; MurD enzyme inhibition assay [1]. |
Why This Matters
The phenoxyacetohydrazide scaffold is one of the few chemotypes with experimentally validated MurD inhibition in S. aureus, making this compound class relevant for anti-staphylococcal drug discovery programs targeting peptidoglycan biosynthesis.
- [1] Jupudi, S., Azam, M. A., & Wadhwani, A. (2021). Design, synthesis and molecular modelling of phenoxyacetohydrazide derivatives as Staphylococcus aureus MurD inhibitors. Chemical Papers, 75(3), 1221–1235. View Source
- [2] ChemSrc. (2026). (E)-N'-Benzylidene-2-(4-methoxyphenoxy)acetohydrazide – CAS 301159-08-0. Molecular weight: 284.31 g/mol. View Source
- [3] Ahmed, M. N., Arif, M., Andleeb, H., Ali Shah, S. W., Arshad, I., Tahir, M. N., Rocha, M., & Gil, D. M. (2021). Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies. CrystEngComm, 23, 955–971. View Source
